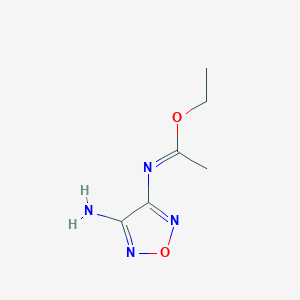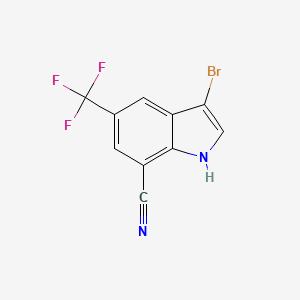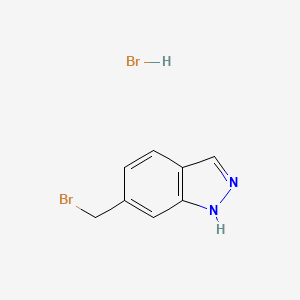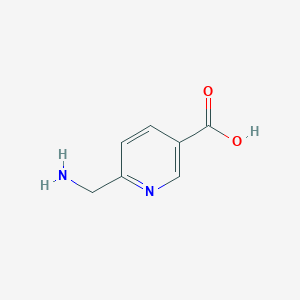
6-(Aminomethyl)nicotinic acid
Descripción general
Descripción
6-(Aminomethyl)nicotinic acid, also known as AMNA, is a derivative of nicotinic acid . It has gained significant attention over the years due to its potential applications in various fields of research and industry.
Synthesis Analysis
The synthesis of 6-(Aminomethyl)nicotinic acid involves several steps. One method involves the reaction of 6-cyanopyridine-3-carboxylic acid with palladium on activated carbon and hydrogen in methanol . Another method involves the reaction of 6-Cyanonicotinic acid with 10% palladium hydroxide on charcoal in methanol .Molecular Structure Analysis
The molecular formula of 6-(Aminomethyl)nicotinic acid is C7H8N2O2 . The InChI Code is 1S/C7H8N2O2/c8-3-6-2-1-5 (4-9-6)7 (10)11/h1-2,4H,3,8H2, (H,10,11) .Chemical Reactions Analysis
Amines, including 6-(Aminomethyl)nicotinic acid, can react rapidly with acid chlorides or acid anhydrides to form amides . This reaction typically takes place rapidly at room temperature and provides high reaction yields .Physical And Chemical Properties Analysis
6-(Aminomethyl)nicotinic acid is a yellow to brown solid . It has a molecular weight of 152.15 and should be stored at 2-8°C .Aplicaciones Científicas De Investigación
-
Industrial Applications of Nicotinic Acid
- Field : Industrial Chemistry
- Application : Nicotinic acid is a naturally occurring pyridine carboxylic acid, contained in vitamin PP, an essential nutrient for humans and animals, and used as an antipelagic agent . It is produced mainly by oxidation of 5-ethyl-2-methylpyridine with nitric acid .
- Methods : Industrially, nicotinic acid is produced mainly by oxidation of 5-ethyl-2-methylpyridine with nitric acid . A new technology for the industrial production of nicotinic acid is being developed to meet the needs of green chemistry .
- Results : The world produced 34,000 t of nicotinic acid (NA) in 2014, 63% of which was intended as a feed additive, 22% as a food additive and for pharmaceutical use, and 15% for industrial applications .
-
Pharmaceutical Applications of Nicotinic Acid Derivatives
- Field : Pharmaceutical Chemistry
- Application : Nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases . Some derivatives have proven effective against Alzheimer’s disease .
- Methods : Novel drugs expressible via the niacin receptor or united receptors, addition novel co-medications that inhibit unwanted side effects of niacin, probably be inserted, as novel therapeutic choices in the curing of dyslipidemia and the forbidding of cardiovascular illnesses .
- Results : A number of 2-substituted aryl derived from nicotinic acid were synthesized, 2–Bromo aryl substituents, proved its anti-inflammatory and analgesic efficacy which gave excellent results, enabling its use within this class of drugs .
- “6-(Aminomethyl)nicotinic acid” is a chemical compound with the CAS Number: 76196-67-3 . It is a yellow to brown solid with a molecular weight of 225.07 . It is stored at temperatures between 2-8°C .
- It’s important to note that the safety information for this compound includes hazard statements H302, H315, H319, and H335 . Precautionary measures include P280 and P305+P351+P338 .
- “6-(Aminomethyl)nicotinic acid” is a chemical compound with the CAS Number: 76196-67-3 . It is a yellow to brown solid with a molecular weight of 225.07 . It is stored at temperatures between 2-8°C .
- It’s important to note that the safety information for this compound includes hazard statements H302, H315, H319, and H335 . Precautionary measures include P280 and P305+P351+P338 .
Safety And Hazards
Propiedades
IUPAC Name |
6-(aminomethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4H,3,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVJAULLCCGPBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650621 | |
| Record name | 6-(Aminomethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Aminomethyl)nicotinic acid | |
CAS RN |
76196-67-3 | |
| Record name | 6-(Aminomethyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76196-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Aminomethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester](/img/structure/B1532565.png)
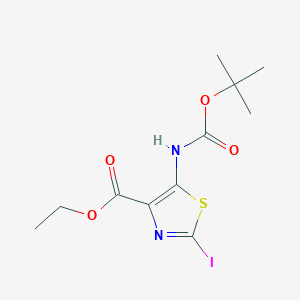
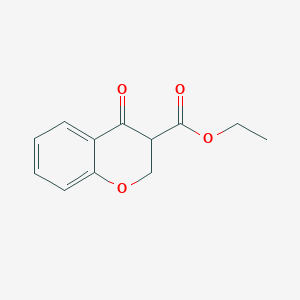
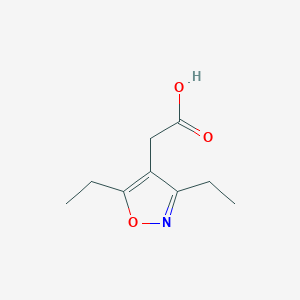
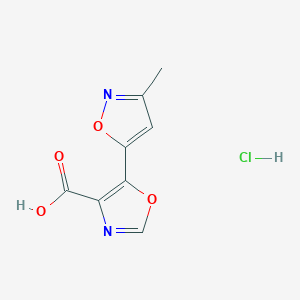
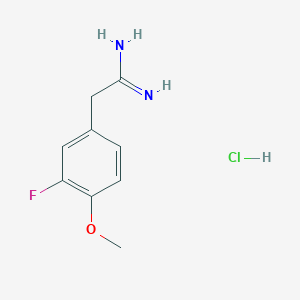
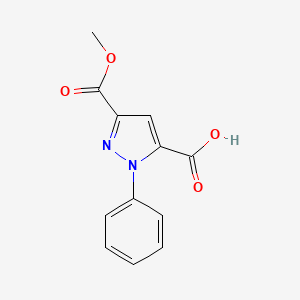
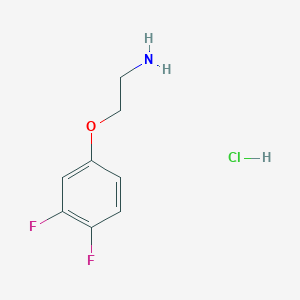
![2-[(3-Aminophenyl)(benzyl)amino]acetamide](/img/structure/B1532581.png)

